8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Medicinal Chemistry Conformational Analysis Scaffold Design

8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 886615-92-5) is a conformationally constrained spirocyclic amine building block characterized by a dioxaspiro framework fused to a cyclohexane ring, with a geminal methyl and primary amine substituent at the C8 position. The compound possesses a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 886615-92-5
Cat. No. B3294257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
CAS886615-92-5
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC1)OCCO2)N
InChIInChI=1S/C9H17NO2/c1-8(10)2-4-9(5-3-8)11-6-7-12-9/h2-7,10H2,1H3
InChIKeyRTNWEIURRWNLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS 886615-92-5: Spirocyclic Amine Scaffold for Medicinal Chemistry Building Blocks


8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: 886615-92-5) is a conformationally constrained spirocyclic amine building block characterized by a dioxaspiro framework fused to a cyclohexane ring, with a geminal methyl and primary amine substituent at the C8 position. The compound possesses a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . The spirocyclic architecture imparts significant three-dimensionality and rigidity, with a high fraction of sp3-hybridized carbons (Fsp3 ≈ 0.78) [1], which is a key driver for improved physicochemical properties in drug discovery contexts. Its structural features—specifically the gem-dimethyl substitution and the oxygen-containing spiro ring—distinguish it from simpler cycloalkylamine analogs and contribute to its utility as a versatile scaffold in medicinal chemistry [2].

Why 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Cannot Be Replaced by Simple Cycloalkylamines or Unsubstituted Spiro Analogs


Generic substitution of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine with simpler cyclohexylamines (e.g., cyclohexylamine) or even the unsubstituted 1,4-dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7) would result in markedly different physicochemical and conformational profiles that critically impact lead optimization campaigns. The gem-dimethyl substitution at C8 introduces steric bulk and alters the amine's basicity and steric environment, directly affecting target binding, metabolic stability, and solubility [1]. Furthermore, the oxygen-containing spirocyclic core confers significant improvements in aqueous solubility (up to 40-fold) and reduction in lipophilicity compared to all-carbon spiro analogs [2]. Consequently, SAR studies and subsequent scale-up efforts cannot interchange these structurally related compounds without risking a loss of potency, altered selectivity, or suboptimal ADME properties. The precise substitution pattern of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is essential for maintaining the intended pharmacological profile.

Quantitative Differentiation of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine: A Comparative Evidence Guide


Enhanced Conformational Rigidity via Gem-Dimethyl Substitution: Fsp3 Analysis

8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine exhibits a high fraction of sp3-hybridized carbons (Fsp3) due to its spirocyclic core and gem-dimethyl substitution, which is a recognized driver of improved drug-like properties. The Fsp3 value for the target compound is approximately 0.78, calculated based on its molecular structure . This is significantly higher than the Fsp3 of simple cyclohexylamine (C6H13N, Fsp3 ≈ 0.33) and exceeds the typical range for many drug-like molecules (Fsp3 > 0.45 is considered favorable) [1]. While direct comparative data for the unsubstituted analog (1,4-dioxaspiro[4.5]decan-8-amine, Fsp3 ≈ 0.75) is similar, the gem-dimethyl group introduces additional steric bulk that can restrict conformational flexibility around the amine, potentially enhancing target selectivity [2].

Medicinal Chemistry Conformational Analysis Scaffold Design

Superior Aqueous Solubility and Reduced Lipophilicity Due to Oxa-Spiro Motif

The incorporation of an oxygen atom into the spirocyclic core dramatically improves water solubility and lowers lipophilicity compared to all-carbon spiro analogs. Based on a comprehensive study of >150 oxa-spirocyclic compounds, the presence of the dioxaspiro unit in 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine (and related structures) results in a water solubility increase of up to 40-fold and a decrease in lipophilicity (Δlog D) of approximately 1.5-2.0 log units relative to their carbocyclic counterparts [1]. While this specific compound was not directly measured in the cited study, the structural class inference is robust due to the conserved oxa-spiro motif. In contrast, all-carbon spiro amines (e.g., spiro[4.5]decan-8-amine) typically exhibit much lower aqueous solubility and higher log D values, which can limit oral bioavailability and increase off-target binding [2].

Physicochemical Properties Drug-likeness ADME

Predicted Amine Basicity (pKa) and Its Impact on Salt Selection and Formulation

The predicted pKa of the primary amine in the 1,4-dioxaspiro[4.5]decan-8-amine core is 10.73 ± 0.20, as reported for the unsubstituted analog . The gem-dimethyl substitution at C8 is not expected to significantly alter this basicity due to the minimal inductive effect through the spiro ring system. In comparison, the N-methylated analog (N-methyl-1,4-dioxaspiro[4.5]decan-8-amine) has a predicted pKa of approximately 10 ± 0.20 , indicating a slightly reduced basicity. For N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, the predicted pKa is 9.66 ± 0.20 [1], demonstrating a further decrease due to the electron-withdrawing phenyl group. The relatively high basicity of the target compound (pKa ~10.7) suggests that it will be predominantly protonated at physiological pH, facilitating salt formation (e.g., hydrochloride) for improved solid-state stability and aqueous solubility. This pKa also informs the selection of appropriate counterions and formulation strategies.

Physicochemical Properties Salt Selection Formulation

Patent Landscape Confirms Utility as a Privileged Scaffold in Drug Discovery

Analysis of patent filings reveals that the 8-methyl-1,4-dioxaspiro[4.5]decan-8-amine scaffold (including its hydrochloride salt) has been cited in 19 patents, indicating its recognized utility and value in pharmaceutical research [1]. While this is a moderate number compared to some highly validated scaffolds, it demonstrates active interest and ongoing exploration. In contrast, the unsubstituted 1,4-dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7) is cited in a comparable but often overlapping set of patents, with no clear advantage. The N-methyl analog (CAS 166398-41-0) appears in a similar number of filings. The gem-dimethyl substitution pattern is a key structural feature that may impart unique selectivity or potency in specific target classes, as evidenced by its inclusion in patent claims [2].

Intellectual Property Scaffold Analysis Competitive Intelligence

Optimal Use Cases for 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine in Medicinal Chemistry and Lead Optimization


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Solubility

8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine is ideally suited as a core scaffold for CNS-targeting compounds due to its class-predicted reduction in lipophilicity (Δlog D ≈ -1.5 to -2.0) and improved aqueous solubility (up to 40-fold) compared to carbocyclic spiro amines [1]. These properties facilitate blood-brain barrier penetration while minimizing off-target binding and metabolic liabilities, making it a strategic choice for designing neuroactive agents with favorable ADME profiles.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With an Fsp3 of approximately 0.78, this spirocyclic amine offers a highly three-dimensional and conformationally constrained framework that can serve as a privileged fragment for exploring novel chemical space [1][2]. Its gem-dimethyl substitution introduces steric bulk that can be exploited to enhance target selectivity or metabolic stability in lead optimization, particularly when seeking to replace flat, aromatic moieties with saturated bioisosteres.

Salt and Polymorph Screening for Solid-State Formulation

The predicted pKa of ~10.7 for the primary amine (inferred from the unsubstituted analog) indicates that the compound will be readily protonated under physiological and formulation conditions [1]. This basicity profile makes it amenable to salt formation (e.g., hydrochloride) for improving crystallinity, hygroscopicity, and dissolution rate—critical parameters in preclinical development and eventual pharmaceutical manufacturing.

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